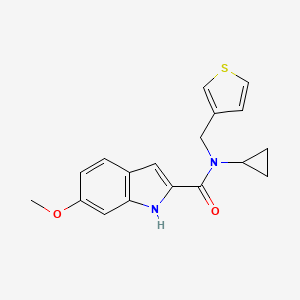

N-cyclopropyl-6-methoxy-N-(thiophen-3-ylmethyl)-1H-indole-2-carboxamide

Description

N-cyclopropyl-6-methoxy-N-(thiophen-3-ylmethyl)-1H-indole-2-carboxamide is a synthetic indole-2-carboxamide derivative characterized by three distinct substituents:

- Cyclopropyl group: Attached to the carboxamide nitrogen, this moiety introduces conformational rigidity and may enhance metabolic stability.

- Thiophen-3-ylmethyl group: A sulfur-containing heteroaromatic substituent, which could influence lipophilicity and receptor-binding interactions.

- 6-Methoxy group: Positioned on the indole core, this substituent may improve solubility or direct molecular orientation during target engagement.

The indole scaffold is classified as a privileged substructure due to its prevalence in medicinal chemistry and ability to interact with diverse biological targets through defined spatial presentation of substituents .

Properties

IUPAC Name |

N-cyclopropyl-6-methoxy-N-(thiophen-3-ylmethyl)-1H-indole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2S/c1-22-15-5-2-13-8-17(19-16(13)9-15)18(21)20(14-3-4-14)10-12-6-7-23-11-12/h2,5-9,11,14,19H,3-4,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAFLMIVBBLGANT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(N2)C(=O)N(CC3=CSC=C3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-6-methoxy-N-(thiophen-3-ylmethyl)-1H-indole-2-carboxamide typically involves multiple steps:

Formation of the Indole Core: The indole core can be synthesized using Fischer indole synthesis or other methods such as the Bartoli indole synthesis.

Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.

Cyclopropyl Group Addition: The cyclopropyl group can be added through cyclopropanation reactions using diazo compounds and transition metal catalysts.

Attachment of the Thiophen-3-ylmethyl Group: This step involves the alkylation of the indole nitrogen with a thiophen-3-ylmethyl halide under basic conditions.

Formation of the Carboxamide: The final step involves the formation of the carboxamide group through the reaction of the carboxylic acid derivative with an amine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the thiophene ring.

Reduction: Reduction reactions could target the carboxamide group, converting it to an amine.

Substitution: The indole ring and the thiophene ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Halogenating agents for electrophilic substitution and nucleophiles for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield a formyl or carboxyl group, while reduction of the carboxamide could yield an amine.

Scientific Research Applications

Medicinal Chemistry

N-cyclopropyl-6-methoxy-N-(thiophen-3-ylmethyl)-1H-indole-2-carboxamide has garnered attention due to its potential therapeutic properties. Indole derivatives, including this compound, are extensively studied for their roles as:

- Anticancer Agents : Indole derivatives have shown promise in inhibiting cancer cell proliferation. Research indicates that modifications in the indole structure can enhance cytotoxicity against various cancer cell lines, making this compound a candidate for further exploration in cancer therapy .

- Antimicrobial Activity : The compound's structural features suggest potential efficacy against bacterial infections, especially considering the increasing antibiotic resistance. Studies on related indole compounds have demonstrated significant antibacterial properties, indicating a potential pathway for this compound's application .

Biological Evaluation

The biological evaluation of this compound involves several key areas:

A. Mechanism of Action

Understanding the mechanism of action is crucial for evaluating the compound's therapeutic potential. Preliminary studies suggest that the compound may interact with specific biological targets, such as enzymes or receptors involved in disease pathways. For instance, indole derivatives often act as inhibitors of various enzymes, which could be relevant for therapeutic applications .

B. Structure-Activity Relationship (SAR)

The unique combination of functional groups in this compound allows for a detailed SAR analysis. By modifying different parts of the molecule, researchers can assess how these changes affect biological activity. This approach is vital for optimizing the compound's efficacy and minimizing potential side effects .

Synthesis and Characterization

The synthesis of this compound typically involves several steps:

- Formation of the Indole Core : Methods such as Fischer indole synthesis are commonly employed.

- Introduction of Functional Groups : The methoxy and cyclopropyl groups are introduced through specific reactions involving methylation and cyclopropanation techniques.

- Final Assembly : The thiophen-3-ylmethyl group is added through alkylation reactions under basic conditions .

A. Anticancer Studies

Research has indicated that certain indole derivatives exhibit selective toxicity towards cancer cells while sparing normal cells. For example, a study highlighted that modifying the indole structure could enhance its ability to induce apoptosis in cancer cells, suggesting that this compound may follow similar pathways .

B. Antimicrobial Properties

In a comparative study on various indole derivatives, compounds with similar structural motifs demonstrated significant antibacterial activity against strains resistant to conventional antibiotics. This positions this compound as a potential lead compound for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes, receptors, and proteins, modulating their activity. The cyclopropyl and thiophen-3-ylmethyl groups may enhance binding affinity and specificity to certain molecular targets.

Comparison with Similar Compounds

Structural and Functional Analysis

A comparative analysis of structurally related indole-2-carboxamide derivatives reveals critical differences in substituents and biological activities:

Table 1: Key Structural and Functional Comparisons

Key Findings and Implications

Role of Substituents in Target Specificity: The piperazine-derived compound (Table 1, Row 2) demonstrates α1D/1A adrenoceptor antagonism, highlighting how bulky, polar substituents (e.g., piperazine) can enhance selectivity for G-protein-coupled receptors (GPCRs) . In contrast, the thiophen-3-ylmethyl group in the target compound may favor interactions with sulfur-sensitive targets (e.g., cytochrome P450 enzymes or kinases). Cyclopropyl vs.

Privileged Substructures and Bioactivity :

- The indole core’s ability to mimic protein surface elements (e.g., β-turns) enables broad receptor engagement . However, substituent variation modulates specificity. For example, the 6-methoxy group in the target compound may enhance solubility, whereas the thiazole ring in ’s derivatives could improve metabolic stability .

Synthetic Considerations :

- The synthesis of indole-2-carboxamides often involves carboxylation of indole precursors followed by amide coupling with amines (e.g., cyclopropylamine or thiophen-3-ylmethylamine). outlines methods for introducing heterocyclic rings (e.g., thiazoles) via condensation reactions, which could be adapted for synthesizing analogs of the target compound .

Biological Activity

N-cyclopropyl-6-methoxy-N-(thiophen-3-ylmethyl)-1H-indole-2-carboxamide is a synthetic compound belonging to the indole class, known for its diverse biological activities. This article examines its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 326.4 g/mol. The compound features an indole core, which is a significant scaffold in medicinal chemistry due to its various pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈N₂O₂S |

| Molecular Weight | 326.4 g/mol |

| CAS Number | 1797871-86-3 |

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Indole Core : Utilizing Fischer indole synthesis or Bartoli indole synthesis.

- Introduction of the Methoxy Group : Methylation using reagents like methyl iodide.

- Cyclopropyl Group Addition : Cyclopropanation reactions with diazo compounds.

- Attachment of the Thiophen-3-ylmethyl Group : Alkylation of the indole nitrogen with thiophen-3-ylmethyl halide under basic conditions .

Anticancer Activity

Research has indicated that compounds within the indole class exhibit significant anticancer properties. For instance, structural modifications similar to those in this compound have shown promising results against various cancer cell lines:

- Case Study : A study assessed the cytotoxicity of related indole derivatives against human tumor cell lines, revealing IC50 values ranging from 10 µM to 30 µM, indicating substantial growth inhibition .

The mechanism through which this compound exerts its biological effects may involve:

- Inhibition of Cell Proliferation : Inducing apoptosis in cancer cells.

- Targeting Specific Pathways : Interaction with proteins involved in cell cycle regulation and apoptosis, as seen in related compounds .

Structure-Activity Relationship (SAR)

The SAR analysis highlights that the presence of specific functional groups significantly affects biological activity:

- Methoxy Group : Enhances lipophilicity and may improve cellular uptake.

- Cyclopropyl Group : Contributes to unique conformational properties that can enhance binding affinity to biological targets.

- Thiophen Group : Potentially increases interaction with specific receptors or enzymes involved in cancer progression .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| N-cyclopropyl-6-methoxy-1H-indole-2-carboxamide | Lacks thiophen group | Reduced anticancer activity |

| N-(thiophen-3-ylmethyl)-1H-indole-2-carboxamide | Lacks cyclopropyl and methoxy groups | Moderate activity |

| 6-methoxy-1H-indole-2-carboxamide | Lacks both cyclopropyl and thiophen groups | Minimal activity |

Q & A

Q. Key Optimization Parameters :

- Temperature control (reflux at 110–120°C).

- Stoichiometric ratios (1.1 equiv of aldehyde derivatives to ensure complete reaction) .

- Acidic conditions to stabilize intermediates and minimize side reactions.

What analytical techniques are essential for characterizing this compound, and what spectral markers should researchers expect?

Q. Methodological Answer :

How can researchers troubleshoot low yields during purification?

Q. Methodological Answer :

- Recrystallization Solvent Selection : Use DMF/acetic acid (1:1) for high-polarity intermediates .

- Column Chromatography : Employ silica gel with a gradient of ethyl acetate/hexane (20–50%) to separate unreacted amines or byproducts.

- pH Adjustment : Acidify the reaction mixture (pH ~5) to precipitate the product, minimizing solubility issues .

Advanced Research Questions

How can computational modeling (e.g., DFT or HOMO-LUMO analysis) predict the compound’s reactivity or binding affinity?

Q. Methodological Answer :

- DFT Calculations : Optimize the geometry using B3LYP/6-31G(d) basis sets to identify electrophilic/nucleophilic sites (e.g., indole C-3 for functionalization) .

- HOMO-LUMO Gap : A smaller gap (~4–5 eV) suggests higher reactivity, useful for predicting interactions with biological targets like enzyme active sites .

- Docking Studies : Use AutoDock Vina to simulate binding to receptors (e.g., HIV reverse transcriptase), focusing on hydrogen bonds with the carboxamide and thiophene groups .

What strategies are effective for evaluating the compound’s biological activity, particularly against viral targets?

Q. Methodological Answer :

- Enzyme Assays : Test inhibition of HIV-1 reverse transcriptase (RT) at 10–100 µM concentrations. Compare IC₅₀ values with known NNRTIs like nevirapine .

- Cellular Toxicity : Use MTT assays on HEK293 cells to ensure selectivity (target IC₅₀ > 10× cellular IC₅₀).

- SAR Modifications : Introduce electron-withdrawing groups (e.g., -Br at indole C-5) to enhance RT binding, as seen in related indole sulfonamides .

How can X-ray crystallography resolve structural ambiguities, and what software is recommended for data refinement?

Q. Methodological Answer :

- Crystallization : Grow crystals via vapor diffusion using acetonitrile/water (70:30) at 4°C.

- Data Collection : Use synchrotron radiation (λ = 0.9 Å) for high-resolution (<1.5 Å) data.

- Refinement : Refine with SHELXL (for small molecules) or Phenix (for protein complexes). SHELXL is robust for handling disorder in cyclopropane or thiophene groups .

How do structural modifications (e.g., substituents on indole or thiophene) impact pharmacological activity?

Q. Methodological Answer :

- Privileged Substituents : Replace thiophen-3-ylmethyl with benzyl groups to assess changes in bioavailability. Privileged substructures like bicyclic amines may enhance target promiscuity .

- Methoxy Position : Moving the methoxy group from C-6 to C-5 can alter electron density, affecting binding to hydrophobic pockets (e.g., in kinase targets).

- Cyclopropane Rigidity : Replace with flexible ethyl groups to study conformational effects on receptor binding .

What experimental protocols ensure reproducibility in solubility and formulation studies?

Q. Methodological Answer :

- Solubility Profiling : Use the shake-flask method in PBS (pH 7.4) and simulate gastrointestinal conditions (pH 1.2–6.8).

- Formulation Screening : Test lipid-based nanoemulsions or cyclodextrin complexes to enhance aqueous solubility.

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.